Dihydroalprenolol is synthesized from alprenolol through hydrogenation processes. It falls under the category of non-selective beta-adrenergic antagonists, which means it can inhibit both beta-1 and beta-2 adrenergic receptors. Its chemical structure allows it to interact effectively with these receptors, making it a valuable tool in pharmacological research .
The synthesis of dihydroalprenolol generally involves the hydrogenation of alprenolol. This process can be performed using various catalysts under controlled conditions to ensure the addition of hydrogen atoms occurs at specific sites on the alprenolol molecule. The synthesis typically requires:
The resulting product is then purified through crystallization or chromatography techniques to isolate dihydroalprenolol from unreacted materials and by-products .
Dihydroalprenolol has a molecular formula of C17H25NO3 and a molecular weight of 287.39 g/mol. The compound features a complex structure characterized by:
The structural formula highlights its functional groups that interact with beta-adrenergic receptors, playing a critical role in its pharmacological activity.
Dihydroalprenolol participates in various chemical reactions, primarily involving its interaction with beta-adrenergic receptors. Key reactions include:
These interactions are crucial for understanding receptor pharmacodynamics and developing therapeutic agents targeting adrenergic systems.
The mechanism of action for dihydroalprenolol involves competitive inhibition at the beta-adrenergic receptors. Upon binding to these receptors, dihydroalprenolol prevents the natural ligands (such as catecholamines) from activating the receptor, leading to decreased heart rate and myocardial contractility. This process is quantified through various assays measuring cyclic adenosine monophosphate (cAMP) levels, which reflect receptor activity .
Dihydroalprenolol exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its application in drug formulation .
Dihydroalprenolol has several applications in scientific research:
Dihydroalprenolol (DHA), systematically named as 1-(Isopropylamino)-3-(2-propylphenoxy)-2-propanol, is a hydrogenated derivative of the beta-adrenergic antagonist alprenolol. Its molecular formula is C₁₅H₂₅NO₂, with a molar mass of 251.37 g/mol. The compound features a lipophilic aromatic ring (2-propylphenol) linked via an ether bridge to a hydrophilic hydroxy-isopropylamino propane chain. This amphiphilic architecture enables interactions with both aqueous environments and lipid membranes, critical for its biological activity [3] [5].
Key physicochemical parameters include:
Table 1: Physicochemical Properties of Dihydroalprenolol
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 251.37 g/mol | Calculated |
XLogP3 | 3.4–3.5 | Computational prediction |
Hydrogen Bond Donors | 2 | CDK-based computation |
Hydrogen Bond Acceptors | 3 | CDK-based computation |
Topological Polar Surface Area | 41.5 Ų | Computational analysis |
Rotatable Bonds | 8 | Molecular mechanics |
The synthesis of dihydroalprenolol originates from alprenolol, undergoing catalytic hydrogenation to saturate its alkenyl sidechain. This process typically employs palladium or platinum catalysts under mild hydrogen pressure (1–3 atm), selectively reducing the alkene without affecting aromatic rings or amine functionalities. The reaction proceeds at 25–50°C in polar solvents like methanol or ethanol, yielding racemic dihydroalprenolol [3].
Stereochemistry is significant as beta-adrenergic receptors exhibit enantioselectivity. Natural (-)-enantiomer shows 23-330-fold higher receptor affinity than its (+)-counterpart due to optimal spatial alignment with the receptor’s chiral binding pocket. Resolution of enantiomers is achieved via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3